
2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N7O2 and its molecular weight is 431.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule notable for its potential biological activity due to the presence of functional groups such as oxadiazole and pyrazole rings. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C22H25N7O2 and a molecular weight of approximately 425.49 g/mol. Its structure includes:
- Oxadiazole moiety : Known for diverse biological activities.
- Pyrazole ring : Often associated with anti-inflammatory and analgesic properties.
- Acetamide group : Contributes to the compound's reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of the compound is primarily characterized by its inhibitory effects on cholinesterases, which are important targets in the treatment of neurodegenerative diseases like Alzheimer's.
Inhibition of Cholinesterases
Recent studies have demonstrated that derivatives of oxadiazole and pyrazole exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Notable Features |
---|---|---|---|
Standard (Donepezil) | 33.65 ± 3.50 | 35.80 ± 4.60 | Benchmark for comparison |
Compound under study | 12.8 - 99.2 | 53.1 - 99.2 | Moderate dual inhibition |
The compound's IC50 values indicate its potential effectiveness compared to established drugs, suggesting it may serve as a promising candidate in drug development for cognitive disorders .
Structure-Activity Relationship (SAR)
SAR studies have revealed that modifications to the substituents on the oxadiazole and pyrazole rings can significantly influence biological activity. For example:
- The introduction of electron-withdrawing groups (like nitro groups) enhances inhibitory potency against AChE.
- Conversely, bulky substituents tend to reduce activity due to steric hindrance.
Key Findings from SAR Studies
- Substituent Effects : The position and nature of substituents on the aryl rings were crucial for determining inhibitory activity.
- Functional Group Variations : Compounds with methoxy or dimethylamino groups showed improved binding affinities compared to those with simple alkyl groups .
Case Studies
- Neuroprotective Properties : A study highlighted that certain derivatives exhibited neuroprotective effects alongside cholinesterase inhibition, suggesting potential applications in treating neurodegenerative diseases .
- Docking Studies : Molecular docking simulations have been employed to predict binding affinities with target proteins, supporting experimental findings regarding the compound's mechanism of action.
Aplicaciones Científicas De Investigación
Key Structural Features
Feature | Description |
---|---|
Oxadiazole moiety | Known for diverse biological activities; often used in drug development. |
Pyrazole ring | Provides a basic framework for further functionalization and potential pharmacological effects. |
Acetamide structure | Commonly found in medicinal chemistry; enhances solubility and bioavailability. |
Research indicates that compounds similar to 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide exhibit various biological activities:
Anticancer Properties
In vitro studies have shown that derivatives of this compound can inhibit cancer cell growth significantly. For instance:
- Compounds with similar structures demonstrated percent growth inhibitions (PGIs) against several cancer cell lines, including SNB-19 and OVCAR-8, with PGIs exceeding 85% .
Enzyme Inhibition
The oxadiazole and pyrazole components may contribute to the inhibition of important enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in treating neurodegenerative diseases . Molecular docking studies suggest that this compound can effectively interact with these enzymes, potentially serving as a reversible inhibitor.
Synthesis Pathway
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : Achieved through condensation reactions.
- Introduction of the Pyrazole Structure : Accomplished via cyclization.
- Final Acylation Step : Attaching the acetamide group to complete the synthesis.
This multi-step process reflects the compound's complexity and versatility for further derivatization aimed at enhancing biological activity .
Acetylcholinesterase Inhibition
Research has shown that compounds similar to this one can exhibit IC50 values ranging from 5.80 µM to 40.80 µM for AChE inhibition, indicating potential efficacy comparable to established medications like Donepezil .
Neuroprotective Effects
Studies indicate that compounds featuring the oxadiazole moiety can provide neuroprotective effects by inhibiting cholinesterases, thereby enhancing cholinergic transmission in models of neurodegeneration .
Propiedades
IUPAC Name |
2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c1-13-8-5-6-11-16(13)21-27-23(32-29-21)18-20(24)30(28-22(18)25-4)12-17(31)26-19-14(2)9-7-10-15(19)3/h5-11H,12,24H2,1-4H3,(H,25,28)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVFVGDVFLQBRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=CC=C4C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.